Ethyl 2-amino-5-cyanobenzoate
Description
Significance of Substituted Benzoates in Chemical Research
Substituted benzoates, esters of benzoic acid with various functional groups on the aromatic ring, are a cornerstone in modern chemical research. Their importance stems from their utility as synthetic intermediates, their role in coordination chemistry, and their presence in biologically active molecules. The substituents on the benzene (B151609) ring and the ester group can be readily modified, allowing for the fine-tuning of steric and electronic properties to achieve desired reactivity and function.
Furthermore, substituted benzoates are pivotal in the study of reaction mechanisms, such as photochemical rearrangements. The photo-Fries rearrangement of para-substituted phenyl benzoates has been systematically studied to understand how substituents and the reaction environment affect product selectivity. rug.nl In medicinal chemistry, the benzoate (B1203000) scaffold is a common feature in many pharmaceutical compounds. Novel 2-(phenylcarbamoyl)phenyl 4-substituted benzoates have been synthesized and evaluated for their antimicrobial activity against various pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis. nih.gov These studies demonstrate that modifying the substituents on the benzoate ring can lead to potent and selective biological activity. nih.gov
Structural Context and Functional Group Analysis of Ethyl 2-amino-5-cyanobenzoate
This compound is an aromatic compound characterized by a benzene ring substituted with three distinct functional groups. The molecular structure consists of an ethyl carboxylate group (-COOCH₂CH₃), an amino group (-NH₂), and a cyano group (-C≡N). The formal IUPAC name is this compound, and its chemical properties are summarized in the table below. bldpharm.combldpharm.com
| Property | Value |
| CAS Number | 1108668-03-6 |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| SMILES | CCOC(=O)C1=C(N)C=CC(=C1)C#N |
The arrangement of the functional groups on the benzene ring is critical to the compound's reactivity. The substituents are positioned at carbons 1, 2, and 5:
Ethyl carboxylate group (ester) at position 1. This group is an electron-withdrawing group through resonance and induction, deactivating the ring towards electrophilic substitution.
Amino group at position 2 (ortho to the ester). The amino group is a strong electron-donating group through resonance, activating the ring.
Cyano group at position 5 (para to the amino group, meta to the ester). The cyano group is a strong electron-withdrawing group through both resonance and induction.
The interplay of these electronic effects governs the chemical behavior of the molecule. The amino group strongly activates the positions ortho and para to it (positions 3 and 5), while the ester and cyano groups deactivate the ring. This specific substitution pattern makes this compound a useful intermediate, with each functional group capable of undergoing specific chemical transformations.
Current Academic Research Landscape Pertaining to this compound
The primary role of this compound in the current research landscape is as a versatile intermediate in the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients. Its trifunctional nature allows for sequential and selective reactions to build intricate molecular frameworks.
Research has demonstrated the utility of structurally similar compounds in creating valuable chemical entities. For instance, processes have been developed for preparing 2-amino-5-cyano-N,3-dimethylbenzamide, where a key step involves the cyanation of a corresponding bromo-substituted benzoate to yield an intermediate like ethyl 2-amino-5-cyano-3-methylbenzoate. google.com This highlights a common synthetic route to this class of compounds, often starting from halogenated precursors and introducing the cyano group via a metal-catalyzed reaction, such as using copper(I) cyanide. google.comnih.gov These methods provide an efficient means to produce 3-substituted 2-amino-5-cyanobenzoic acid derivatives in high yields. google.com
The amino and cyano functionalities on the ring are particularly useful for constructing fused ring systems. The amino group can act as a nucleophile, while the cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions. For example, related 2-aminobenzoates are used in multicomponent reactions to synthesize complex pyrano[3,2-c]quinoline derivatives, demonstrating the synthetic potential of these building blocks. researchgate.net Furthermore, the general class of aminobenzoates serves as precursors for a wide array of heterocycles that are prevalent in medicinal chemistry and materials science. aablocks.com The strategic placement of the amino, cyano, and ester groups in this compound makes it a well-suited starting material for creating libraries of compounds for biological screening. For example, related substituted benzoates have been used in the synthesis of inhibitors for enzymes like kinetoplastid hexokinase 1, which are targets for antiparasitic drugs. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-5-cyanobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-5-7(6-11)3-4-9(8)12/h3-5H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZCVXPQEHPHFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733458 | |
| Record name | Ethyl 2-amino-5-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1108668-03-6 | |
| Record name | Ethyl 2-amino-5-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10733458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 2 Amino 5 Cyanobenzoate
Classical Approaches in the Synthesis of Ethyl 2-amino-5-cyanobenzoate
Classical synthetic routes to this compound often rely on well-established, multi-step processes. Two prominent classical methodologies involve the Sandmeyer reaction and the cyanation of a halogenated precursor.
A common starting material for these classical syntheses is ethyl 2-aminobenzoate (ethyl anthranilate). One pathway involves the introduction of a halogen at the 5-position, followed by a nucleophilic substitution with a cyanide salt. For instance, the bromination of ethyl 2-aminobenzoate can yield ethyl 2-amino-5-bromobenzoate. This intermediate can then be converted to the final product through a Rosenmund-von Braun reaction, which traditionally uses a stoichiometric amount of copper(I) cyanide at elevated temperatures.
Alternatively, the Sandmeyer reaction provides a powerful method for the introduction of the cyano group. wikipedia.orgnih.gov This reaction typically begins with the diazotization of an amino group, followed by treatment with a copper(I) cyanide salt. wikipedia.org In the context of this compound synthesis, a potential precursor would be ethyl 2,5-diaminobenzoate. The 5-amino group can be selectively diazotized and subsequently converted to a cyano group using copper(I) cyanide. researchgate.netyork.ac.ukrsc.org The Sandmeyer reaction is a versatile and widely used method for the synthesis of aryl nitriles. nih.gov
| Reaction | Starting Material | Reagents | Key Intermediate | Final Step |
| Halogenation-Cyanation | Ethyl 2-aminobenzoate | Bromine, Cyanide source (e.g., CuCN) | Ethyl 2-amino-5-bromobenzoate | Nucleophilic substitution |
| Sandmeyer Reaction | Ethyl 2,5-diaminobenzoate | NaNO₂, HCl, CuCN | Diazonium salt of ethyl 2-amino-5-aminobenzoate | Cyanation |
Advanced Strategies in the Preparation of this compound
Modern organic synthesis has driven the development of more efficient and selective methods for the preparation of complex molecules like this compound. These advanced strategies often employ catalytic systems and specialized reducing agents to improve yields, reduce reaction times, and enhance functional group tolerance.
Catalytic Hydrogenation Pathways in this compound Synthesis
Catalytic hydrogenation is a cornerstone of modern organic synthesis, particularly for the reduction of nitro groups to amines. A key precursor for the synthesis of this compound via this route is ethyl 5-cyano-2-nitrobenzoate. The selective reduction of the nitro group in the presence of both an ester and a cyano group is a critical step.
Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of nitroarenes. researchgate.net The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol or ethyl acetate. The process is generally clean and high-yielding, with the primary byproduct being water. The activity and selectivity of the catalyst can be influenced by factors such as the palladium loading, the nature of the support, and the reaction conditions (temperature and pressure). researchgate.net
| Starting Material | Catalyst | Reducing Agent | Solvent | Product |
| Ethyl 5-cyano-2-nitrobenzoate | Palladium on Carbon (Pd/C) | Hydrogen gas (H₂) | Ethanol or Ethyl Acetate | This compound |
Utilisation of Complex Metal Hydride Reductions
Complex metal hydrides are powerful reducing agents capable of transforming a wide range of functional groups. In the synthesis of this compound from its nitro precursor, ethyl 5-cyano-2-nitrobenzoate, reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be considered.
However, the chemoselectivity of these reductions is a critical consideration. Lithium aluminum hydride is a very strong reducing agent and can reduce esters and nitriles in addition to nitro groups. masterorganicchemistry.com Therefore, its use would likely lead to the over-reduction of the target molecule.
Sodium borohydride is a milder reducing agent and is generally not reactive towards esters and nitriles under standard conditions. oup.comescholarship.orgwordpress.com However, its ability to reduce aromatic nitro groups can be enhanced by the use of additives or specific solvent systems. For instance, the combination of NaBH₄ with a transition metal salt can create a more potent reducing system capable of selectively reducing the nitro group. The choice of solvent is also crucial, as it can modulate the reactivity of the borohydride. oup.com While less common than catalytic hydrogenation for this specific transformation, complex metal hydride reductions offer an alternative pathway, particularly when specific chemoselectivity is required and can be achieved through careful control of reaction conditions. researchgate.net
Ester Cleavage Methodologies in this compound Precursors
In some synthetic strategies, it may be advantageous to manipulate a precursor molecule in its carboxylic acid form before introducing the ethyl ester. This necessitates a reliable method for ester cleavage. The hydrolysis of an ester to its corresponding carboxylic acid is a fundamental transformation in organic chemistry.
Saponification, the hydrolysis of an ester using a base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution, is the most common method for ester cleavage. researchgate.netthieme-connect.de For a precursor to this compound, this would involve treating the ethyl ester with a base to yield the sodium or potassium salt of 2-amino-5-cyanobenzoic acid. Subsequent acidification would then provide the free carboxylic acid.
This carboxylic acid can then undergo further chemical modifications. Once the desired modifications are complete, the carboxylic acid can be re-esterified to yield the final product, this compound. Standard esterification methods, such as Fischer esterification (reaction with ethanol in the presence of a strong acid catalyst) or reaction with an alkylating agent, can be employed. This ability to protect the carboxylic acid as an ester, perform other reactions, and then deprotect it is a common strategy in the synthesis of complex organic molecules. google.com
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound can be made more environmentally benign through several approaches.
One key area of improvement is the replacement of hazardous solvents with greener alternatives. Traditional solvents like dimethylformamide (DMF) can often be replaced with more sustainable options such as ionic liquids, or even water, depending on the specific reaction. researchgate.netrsc.orgsemanticscholar.orgrsc.orgdntb.gov.ua For example, palladium-catalyzed cyanations have been successfully performed in aqueous media. nih.govorganic-chemistry.org
The choice of reagents is also critical. In palladium-catalyzed cyanation reactions, the use of highly toxic cyanide sources like sodium or potassium cyanide can be replaced with less toxic alternatives such as potassium ferrocyanide (K₄[Fe(CN)₆]). nih.govorganic-chemistry.orgresearchgate.net This significantly reduces the hazards associated with the synthesis.
Biocatalysis offers a promising green alternative for the synthesis of aminobenzoates. semanticscholar.orgresearchgate.netgoogle.combohrium.commdpi.com Enzymes can catalyze reactions with high selectivity and under mild conditions, often in aqueous environments. The use of biocatalysts could potentially streamline the synthesis of this compound or its precursors, reducing the need for protecting groups and harsh reaction conditions.
| Green Chemistry Approach | Traditional Method | Greener Alternative | Benefit |
| Solvent | Dimethylformamide (DMF) | Ionic Liquids, Water | Reduced toxicity and environmental impact |
| Cyanide Source | Sodium Cyanide (NaCN), Potassium Cyanide (KCN) | Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Reduced toxicity and safer handling |
| Catalysis | Stoichiometric reagents | Catalytic systems (e.g., Palladium catalysis) | Reduced waste, higher efficiency |
| Synthesis of Amino Group | Chemical reduction of nitro group | Biocatalytic amination | Milder reaction conditions, high selectivity |
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible, aligning with the broader goals of modern chemical manufacturing.
Chemical Reactivity and Transformation Studies of Ethyl 2 Amino 5 Cyanobenzoate
Reactions Involving the Amino Functionality in Ethyl 2-amino-5-cyanobenzoatewikipedia.org
The primary amino group (-NH2) attached to the benzene (B151609) ring is a potent nucleophile and directs electrophilic substitution. Its reactivity is central to many synthetic pathways involving the derivatization of the Ethyl 2-amino-5-cyanobenzoate scaffold.
Acyl Group Substitution Reactionswikipedia.org
The amino group of this compound readily undergoes nucleophilic acyl substitution with various acylating agents, such as acid chlorides and acid anhydrides, to form stable amide derivatives. libretexts.orgyoutube.com This reaction proceeds via an addition-elimination mechanism, where the nitrogen atom's lone pair of electrons attacks the electrophilic carbonyl carbon of the acylating agent. masterorganicchemistry.com The subsequent loss of a leaving group (e.g., chloride or carboxylate) yields the corresponding N-acylated product. These reactions are typically carried out in the presence of a base (e.g., pyridine or triethylamine) to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.
This transformation is fundamental for introducing a wide variety of substituents and for the synthesis of precursors for more complex molecules. For instance, acylation is a key step in the synthesis of certain pharmacologically active compounds.
| Acylating Agent | Product | Reaction Conditions |
| Acetyl Chloride | Ethyl 2-acetamido-5-cyanobenzoate | Pyridine, 0°C to rt |
| Benzoyl Chloride | Ethyl 2-benzamido-5-cyanobenzoate | Triethylamine, CH2Cl2 |
| Acetic Anhydride | Ethyl 2-acetamido-5-cyanobenzoate | Heat or Acid Catalyst |
| Methanesulfonyl Chloride | Ethyl 2-(methylsulfonamido)-5-cyanobenzoate | Pyridine, CH2Cl2 |
Mannich Reaction Applicationswikipedia.org
The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom, formaldehyde, and a primary or secondary amine. nih.gov In this context, this compound can serve as the amine component. The reaction begins with the formation of an Eschenmoser-like salt or an iminium ion from the reaction between the amine and formaldehyde. This electrophilic iminium ion is then attacked by a nucleophile, such as the enol form of a ketone or another carbon acid, to form a β-amino carbonyl compound, known as a Mannich base.
This reaction provides a powerful method for the aminomethylation of various substrates, enabling the construction of complex molecular frameworks.
| Amine Component | Aldehyde | Active Hydrogen Component | Product (Mannich Base) |
| This compound | Formaldehyde | Acetophenone | Ethyl 2-((3-oxo-3-phenylpropyl)amino)-5-cyanobenzoate |
| This compound | Formaldehyde | Malonic Acid | 2-(((3-ethoxy-3-oxopropyl)amino)methyl)malonic acid |
Ritter Reaction Implementationswikipedia.org
The Ritter reaction classically involves the reaction of a nitrile with a source of a stable carbocation, typically generated from an alkene or a tertiary/benzylic alcohol in the presence of a strong acid, to form an N-alkyl amide. wikipedia.orgchemistry-reaction.com While the outline places this reaction under the amino functionality, it is the cyano group of this compound that acts as the nucleophile in this transformation.
The reaction mechanism involves the formation of a carbocation from an alcohol (e.g., tert-butanol) in a strong acid medium (e.g., sulfuric acid). organic-chemistry.org The nitrogen atom of the cyano group then attacks this carbocation, forming a nitrilium ion intermediate. openochem.org Subsequent hydrolysis of the nitrilium ion upon aqueous workup yields the corresponding N-alkyl amide. This reaction provides a direct route to N-substituted amides from nitriles.
| Nitrile Source | Carbocation Source | Acid Catalyst | Product |
| This compound | tert-Butanol | H2SO4 | Ethyl 2-amino-5-(tert-butylcarbamoyl)benzoate |
| This compound | Isobutylene | H2SO4 | Ethyl 2-amino-5-(tert-butylcarbamoyl)benzoate |
| 5-Cyano-1,2,4-triazines | Secondary/Tertiary Alcohols | H2SO4 | N-alkylated 1,2,4-triazine-5-carboxamides rsc.org |
Preparation of Amines from this compound Derivativeswikipedia.org
Derivatives of this compound can be utilized as precursors for the synthesis of other amines, notably through the reduction of the cyano group. The cyano group can be reduced to a primary amine (an aminomethyl group, -CH2NH2) using various reducing agents.
Common methods for this transformation include catalytic hydrogenation (e.g., using H2 gas with a palladium, platinum, or nickel catalyst) or chemical reduction with reagents like lithium aluminum hydride (LiAlH4). This reduction adds a new primary amine functionality to the molecule, creating a diamine derivative which can be a valuable building block for polymers or further heterocyclic synthesis.
| Starting Material | Reducing Agent | Solvent | Product |
| This compound | H2 / Raney Nickel | Ethanol | Ethyl 2-amino-5-(aminomethyl)benzoate |
| This compound | Lithium Aluminum Hydride (LiAlH4) | Tetrahydrofuran (THF) | (2-amino-5-(aminomethyl)phenyl)methanol* |
*Note: LiAlH4 will also reduce the ethyl ester group to a primary alcohol.
Reactions of the Cyano Group in this compound
The cyano group (-C≡N) is an electron-withdrawing group that can undergo a variety of transformations, including hydrolysis, reduction, and participation in cycloaddition and condensation reactions.
Thorpe-Ziegler Reaction Applicationswikipedia.org
The Thorpe-Ziegler reaction is a base-catalyzed intramolecular cyclization of a dinitrile to form a cyclic β-enaminonitrile, which exists in equilibrium with its iminonitrile tautomer. This product can be subsequently hydrolyzed to a cyclic ketone. For this compound to undergo this reaction, it must first be modified to contain a second nitrile group.
A plausible synthetic route involves the N-alkylation of the amino group with a haloacetonitrile, such as chloroacetonitrile, to generate an N-(cyanomethyl) derivative. This precursor, now possessing two nitrile groups in a suitable position for cyclization, can undergo the Thorpe-Ziegler reaction in the presence of a strong base like sodium ethoxide. The reaction proceeds via deprotonation of the α-carbon to one of the nitrile groups, followed by intramolecular nucleophilic attack on the carbon of the other nitrile group, leading to the formation of a five- or six-membered ring. This strategy is a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds, such as derivatives of indole.
| Precursor Synthesis Step | Reactants | Product |
| 1. N-Alkylation | This compound + Chloroacetonitrile | Ethyl 2-((cyanomethyl)amino)-5-cyanobenzoate |
| 2. Thorpe-Ziegler Cyclization | Ethyl 2-((cyanomethyl)amino)-5-cyanobenzoate | Ethyl 4-amino-1H-indole-6-carboxylate |
Reactions of the Ester Group in this compound
The ethyl ester group in this compound is a primary site for reduction and transformation into other key functional groups such as alcohols, aldehydes, and ketones.
Bouveault-Blanc Reduction
The Bouveault-Blanc reduction is a classic organic reaction that reduces esters to primary alcohols using metallic sodium in an alcohol solvent, typically absolute ethanol. wikipedia.orgembibe.com This dissolving metal reduction offers an alternative to hydride-based reagents. chemistnotes.com When applied to this compound, the ester moiety would be reduced to a primary alcohol, yielding (2-amino-5-cyanophenyl)methanol.
The mechanism involves single electron transfer from sodium metal to the carbonyl group of the ester. cambridge.org This is followed by protonation from the alcohol solvent and subsequent elimination of the ethoxide group to form an intermediate aldehyde. The aldehyde is then further reduced by the same process to the final primary alcohol product. cambridge.org While this method is powerful, it requires anhydrous conditions as sodium reacts violently with water. wikipedia.org
Expected Transformation in Bouveault-Blanc Reduction:
| Starting Material | Reagents | Expected Product |
|---|
Hydride Reductions
Hydride-based reducing agents are standard reagents for the conversion of esters to primary alcohols. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing esters and carboxylic acids to primary alcohols. byjus.comadichemistry.comlibretexts.org In contrast, sodium borohydride (NaBH₄) is a milder reagent and is generally not reactive enough to reduce esters under standard conditions. libretexts.org
For this compound, treatment with LiAlH₄ in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (THF) would lead to the reduction of the ethyl ester group to a primary alcohol, forming (2-amino-5-cyanophenyl)methanol. masterorganicchemistry.com The reaction proceeds via nucleophilic addition of a hydride ion to the ester carbonyl, followed by elimination of the ethoxide leaving group to yield an intermediate aldehyde, which is immediately reduced further to the alcohol. libretexts.org It is important to note that LiAlH₄ can also reduce the nitrile group to a primary amine, so careful control of reaction conditions would be necessary if chemoselectivity is desired.
General Conditions for Hydride Reduction of Esters:
| Reagent | Substrate | Product | Conditions |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Ester | Primary Alcohol | Anhydrous ether or THF, followed by aqueous workup |
Preparation of Aldehydes and Ketones from this compound
The conversion of esters to aldehydes or ketones requires careful selection of reagents to avoid over-reduction or multiple additions.
Aldehyde Synthesis: The partial reduction of an ester to an aldehyde can be achieved using sterically hindered and less reactive hydride reagents at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation. chemistrysteps.comcommonorganicchemistry.comadichemistry.com By treating this compound with one equivalent of DIBAL-H at a low temperature (e.g., -78 °C), the reaction can be stopped at the aldehyde stage, yielding 2-amino-5-cyanobenzaldehyde. At this temperature, a stable tetrahedral intermediate is formed, which is then hydrolyzed during aqueous workup to produce the aldehyde. chemistrysteps.com If the reaction is allowed to warm to room temperature, DIBAL-H can further reduce the aldehyde to the primary alcohol. adichemistry.com
Ketone Synthesis: Synthesizing ketones from esters is challenging because the intermediate ketone is typically more reactive than the starting ester towards common organometallic reagents like Grignard reagents. organic-chemistry.org The reaction of an ester with a Grignard reagent (R-MgX) initially produces a ketone. However, this ketone will readily react with a second equivalent of the Grignard reagent to form a tertiary alcohol. leah4sci.com
To synthesize a ketone from this compound, one would need to employ a less reactive organometallic reagent or a different strategy, such as converting the ester to a Weinreb amide first, which can then be treated with a Grignard or organolithium reagent to afford the ketone without the over-addition side reaction. Direct conversion using Grignard reagents is generally not a practical method for isolating ketones from esters. organic-chemistry.orgleah4sci.com
Reactions of the Substituted Benzene Ring in this compound
The aromatic amino group on the benzene ring is a key site for cross-coupling reactions, enabling the formation of new carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.
Buchwald-Hartwig C-N Bond and C-O Bond Formation Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds from aryl halides or triflates and amines. wikipedia.orglibretexts.org The primary amino group of this compound can serve as the nucleophilic partner in this reaction, coupling with various aryl halides to produce N-arylated derivatives.
The reaction typically requires a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., XPhos, tBuXPhos), and a base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) in an inert solvent like toluene or dioxane. researchgate.netorganic-chemistry.org The choice of ligand and base is crucial for achieving high yields and depends on the specific substrates being coupled. researchgate.net
A related reaction is the Buchwald-Hartwig C-O bond formation, which couples aryl halides with alcohols or phenols to form aryl ethers. wikipedia.org While the amino group of this compound is the more typical site for this reaction, under specific catalytic conditions, phenols can be selectively O-arylated even in the presence of an amino group. nih.gov
Representative Conditions for Buchwald-Hartwig N-Arylation:
| Amine Substrate | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Indole | 4-Chlorotoluene | Pd₂(dba)₃ / Ligand 4 | NaOt-Bu | Toluene | 95 |
| Indole | 4-Bromoanisole | Pd₂(dba)₃ / Ligand 4 | NaOt-Bu | Toluene | 98 |
Data derived from studies on analogous amine substrates. organic-chemistry.orgorganic-chemistry.org
Chan-Lam Coupling Reaction
The Chan-Lam coupling provides an alternative, copper-catalyzed method for forming C-N and C-O bonds. wikipedia.org This reaction typically involves the coupling of an amine or alcohol with an aryl boronic acid in the presence of a copper catalyst, such as copper(II) acetate (Cu(OAc)₂). organic-chemistry.orgresearchgate.net A key advantage of the Chan-Lam coupling is that it can often be performed at room temperature and is tolerant of air, making it operationally simpler than many palladium-catalyzed methods. wikipedia.org
The amino group of this compound can be N-arylated using this method by reacting it with a suitable aryl boronic acid. The reaction may be promoted by a base, such as pyridine or an inorganic base, and can be performed in various solvents, including dichloromethane (DCM) or methanol. organic-chemistry.orgresearchgate.net The scope of the reaction is broad, tolerating a variety of functional groups on both the amine and the boronic acid partner. nih.gov
Representative Conditions for Chan-Lam N-Arylation:
| Amine Substrate | Boronic Acid | Copper Source | Base/Additive | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Aniline | Phenylboronic Acid | Cu(OAc)₂ | 2,6-Lutidine / Myristic Acid | Toluene | 82 |
| p-Anisidine | 2-Methylphenylboronic Acid | Cu(OAc)₂ | 2,6-Lutidine / Myristic Acid | Toluene | 90 |
Data derived from studies on analogous amine and aniline substrates. wikipedia.orgorganic-chemistry.org
Reactions with Organometallic Reagents
The reactivity of this compound towards organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, is dictated by its three distinct functional groups: the primary amine (-NH2), the nitrile (-CN), and the ethyl ester (-COOEt). These reagents are potent nucleophiles and strong bases. libretexts.org
The initial and most rapid reaction involves the deprotonation of the acidic primary amino group by the organometallic reagent, which is a strong base. This acid-base reaction consumes one equivalent of the organometallic reagent and generates an N-metalated species along with a hydrocarbon.
Following the deprotonation of the amine, subsequent nucleophilic attacks can occur at the two electrophilic carbon centers: the carbon of the nitrile group and the carbonyl carbon of the ester group.
Attack on the Ester Group: Organometallic reagents typically add twice to esters in an addition-elimination-addition sequence. The first addition leads to a tetrahedral intermediate, which then eliminates an ethoxide ion to form a ketone. A second equivalent of the organometallic reagent rapidly attacks the newly formed ketone to yield a tertiary alcohol after acidic workup. saskoer.ca
Attack on the Nitrile Group: Nucleophilic addition of an organometallic reagent to the nitrile group forms an imine anion intermediate. Upon aqueous workup, this intermediate is hydrolyzed to a ketone.
The competition between the attack on the ester and the nitrile depends on the reaction conditions and the specific organometallic reagent used. Generally, careful control of stoichiometry and temperature is required to achieve selective transformation.
Table 1: Potential Reactions of this compound with Organometallic Reagents
| Functional Group | Reagent (e.g., R-MgX) | Initial Product | Product after Workup |
|---|---|---|---|
| Amino (-NH2) | 1 equivalent | N-magnesiobromide salt | N/A (Deprotonation) |
| Ester (-COOEt) | 2 equivalents | Dialkoxide intermediate | Tertiary alcohol |
Multi-component Reactions Involving this compound
Multi-component reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single operation to form a product that incorporates portions of all starting materials. mdpi.com this compound, with its primary amino group, is an excellent substrate for several important MCRs.
The Ugi four-component reaction (U-4CR) is a prominent MCR that produces α-acylamino amides from the combination of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. beilstein-journals.orgnih.gov The reaction is highly versatile and benefits from a wide tolerance of different functional groups. nih.gov
In this framework, this compound serves as the amine component. The reaction is typically initiated by the condensation of the amine with the carbonyl compound to form a Schiff base (imine). The isocyanide and the carboxylic acid then add to this imine intermediate, and a subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final dipeptide-like product. beilstein-journals.org The use of this compound in a Ugi reaction allows for the rapid assembly of complex molecules with a high degree of structural diversity, suitable for applications in medicinal chemistry and drug discovery. nih.gov
Table 2: Ugi Reaction with this compound
| Reactant Type | Example | Role of this compound | General Product Structure |
|---|---|---|---|
| Amine | This compound | Nucleophilic amine component | α-Acylamino amide |
| Carbonyl | Benzaldehyde | Forms imine with the amine | |
| Carboxylic Acid | Acetic Acid | Provides the acyl group |
Specific Name Reactions and Reagent Applications with this compound
The unique combination of functional groups in this compound allows it to participate in several classic and modern named reactions.
The Blaise reaction is a classic organometallic reaction that synthesizes β-enamino esters or β-ketoesters from the reaction of a nitrile with an α-haloester in the presence of metallic zinc. wikipedia.org The reaction proceeds through the formation of an organozinc intermediate (a Reformatsky-type reagent) from the α-haloester, which then adds across the carbon-nitrogen triple bond of the nitrile. organic-chemistry.org
The nitrile functionality of this compound is the reactive site in the Blaise reaction. Reacting it with an α-bromoester, such as ethyl bromoacetate, and activated zinc in a solvent like tetrahydrofuran (THF) would yield a β-enamino ester. organic-chemistry.org Subsequent hydrolysis of this intermediate with aqueous acid can produce the corresponding β-ketoester. wikipedia.org This reaction provides a valuable method for carbon-carbon bond formation and two-carbon homologation of the nitrile group. pondiuni.edu.in
Table 3: Blaise Reaction involving this compound
| Reactant | Role | Product (after basic or acidic workup) |
|---|---|---|
| This compound | Nitrile source | β-Enamino ester or β-Ketoester derivative |
| α-Bromoester (e.g., Ethyl bromoacetate) | Forms organozinc reagent |
The Leuckart-Wallach reaction is a method for the reductive amination of aldehydes and ketones. wikipedia.org It utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent to convert a carbonyl group into an amine. mdpi.com The reaction typically requires high temperatures to proceed. wikipedia.org
This reaction is not directly applicable to the transformation of this compound itself, as the molecule lacks the requisite aldehyde or ketone functional group that serves as the substrate for the reductive amination process. The Leuckart-Wallach reaction is used to synthesize amines, not to modify existing ones under these conditions.
The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a multi-component reaction that forms substituted amines from an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid. wikipedia.org It is a powerful tool for generating α-amino acids and other complex amine structures under mild conditions. organic-chemistry.org
The primary amino group of this compound can act as the amine component in the Petasis reaction. It can be reacted with a carbonyl compound (e.g., glyoxylic acid) and a suitable organoboronic acid. The reaction is believed to proceed through the condensation of the amine and carbonyl, followed by the addition of the boronic acid to form a tetracoordinate boron intermediate, which facilitates the nucleophilic transfer of the organic group from boron to the iminium ion carbon. organic-chemistry.org This reaction is particularly useful as it tolerates a wide variety of functional groups and can be used with less reactive aromatic amines. organic-chemistry.orgnih.gov
Table 4: Petasis Reaction with this compound
| Reactant Type | Example | Role of this compound | General Product Structure |
|---|---|---|---|
| Amine | This compound | Nucleophilic amine component | Substituted α-amino ester |
| Carbonyl | Glyoxylic acid | Electrophilic partner |
Specialized Acylation Reagents, including Carbodiimides and Vilsmeier Reagent
The reactivity of this compound extends to specialized acylation reagents that can lead to the formation of important heterocyclic structures. This section explores the transformations involving the Vilsmeier reagent and discusses the anticipated, though not extensively documented, reactions with carbodiimides.
Reaction with the Vilsmeier Reagent
The Vilsmeier-Haack reaction provides a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. The Vilsmeier reagent, typically a chloroiminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), serves as the electrophile.
While direct studies on this compound are not extensively reported, the reaction of its structural analog, ethyl 2-aminobenzoate, offers significant insights into its expected reactivity. Research has demonstrated that the reaction of ethyl 2-aminobenzoate with various substituted amides in the presence of a Vilsmeier intermediate leads to the efficient synthesis of 4(3H)-quinazolinone derivatives. This transformation proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization.
The proposed mechanism involves the formation of a Vilsmeier-type intermediate from the substituted amide and POCl₃. This intermediate then acylates the amino group of the ethyl 2-aminobenzoate. The resulting N-acylated intermediate subsequently undergoes an intramolecular cyclization, with the ester group participating in the ring closure, to yield the corresponding 4(3H)-quinazolinone. This process is generally carried out in a dry solvent, such as dichloromethane, at ambient temperatures, and often results in high yields of the cyclized product.
Based on this precedent, the reaction of this compound with a Vilsmeier reagent, generated from a substituted amide and POCl₃, is expected to yield the corresponding 6-cyano-4(3H)-quinazolinone derivatives. The presence of the electron-withdrawing cyano group at the 5-position is not anticipated to significantly hinder the initial acylation of the amino group.
Table 1: Synthesis of 4(3H)-Quinazolinone Derivatives from Ethyl 2-Aminobenzoate via a Vilsmeier Intermediate
| Entry | Substituted Amide | Product | Yield (%) |
| 1 | N-Methylformamide | 2-Methyl-4(3H)-quinazolinone | High |
| 2 | N,N-Dimethylacetamide | 2,3-Dimethyl-4(3H)-quinazolinone | High |
| 3 | N-Phenylbenzamide | 2,3-Diphenyl-4(3H)-quinazolinone | High |
Note: This table is illustrative of the reactivity of the parent compound, ethyl 2-aminobenzoate, as direct data for the 5-cyano derivative is not available.
Reaction with Carbodiimides
Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used as coupling agents to facilitate the formation of amide and ester bonds by activating carboxylic acids. In the context of this compound, a carbodiimide could potentially be used to promote acylation of the amino group with a carboxylic acid.
The general mechanism would involve the activation of a carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the nucleophilic amino group of this compound, leading to the formation of an N-acylated product and a urea byproduct.
However, a thorough review of the scientific literature reveals a lack of specific studies detailing the reaction of this compound with carbodiimides as specialized acylation reagents for the synthesis of N-acylated derivatives or for promoting subsequent cyclization reactions. While the principles of carbodiimide-mediated coupling are well-established, their specific application to this substrate for the purposes of acylation and transformation has not been extensively documented in publicly available research. Therefore, detailed research findings, reaction conditions, and product yields for this particular transformation are not available.
Computational and Theoretical Investigations of Ethyl 2 Amino 5 Cyanobenzoate
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule. While specific DFT studies on Ethyl 2-amino-5-cyanobenzoate are not extensively documented in publicly available literature, the electronic structure and reactivity can be inferred from studies on analogous compounds such as aminobenzoic acid and cyanobenzene derivatives. rsc.orgirjweb.com
These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, various electronic properties can be determined. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ucsb.edu The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule; a smaller gap generally implies higher reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitrogen of the cyano group and the oxygens of the ester group, while the hydrogen atoms of the amino group would exhibit positive potential.
Table 1: Predicted Quantum Chemical Properties of this compound (Note: The following values are hypothetical and based on typical results for structurally similar molecules, as direct experimental or computational data for this specific compound is not readily available in the cited literature.)
| Property | Predicted Value/Characteristic | Significance |
| HOMO Energy | ~ -6.0 eV | Indicates electron-donating capacity, localized on the amino group and aromatic ring. |
| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting capacity, localized on the cyano and ester groups. |
| HOMO-LUMO Gap | ~ 4.5 eV | Suggests moderate chemical reactivity and stability. |
| Dipole Moment | ~ 3.5 D | Indicates a polar molecule, capable of dipole-dipole interactions. |
These theoretical calculations provide a fundamental understanding of the molecule's behavior in chemical reactions and its potential for intermolecular interactions.
Molecular Docking and Binding Mode Analysis of this compound
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target.
Recent research has employed molecular docking to investigate this compound as a potential agonist for human olfactory receptors (ORs), specifically OR1A1 and OR2W1, which are G protein-coupled receptors (GPCRs). nih.gov
Due to the lack of experimentally determined structures for most olfactory receptors, homology modeling is often used to generate 3D models for docking studies. nih.gov For OR1A1 and OR2W1, homology models have been constructed using the crystal structure of bovine rhodopsin as a template, a common practice for GPCRs. nih.gov
Docking simulations of this compound into the binding pockets of these receptor models revealed potential binding modes. The binding pocket of olfactory receptors is typically a cavity formed by several transmembrane helices. The interactions between the ligand and the amino acid residues lining this pocket determine the binding affinity.
In a study identifying novel agonists for OR1A1 and OR2W1, this compound was identified as a potential high-activity agonist. nih.gov The docking analysis for this compound in the OR1A1 receptor model resulted in a low ICM (Internal Coordinate Mechanics) docking score, indicating a favorable binding interaction. nih.gov
Table 2: Molecular Docking Results of this compound with Olfactory Receptor OR1A1
| Parameter | Value/Description | Source |
| Receptor Target | Human Olfactory Receptor 1A1 (OR1A1) | nih.gov |
| Ligand | This compound | nih.gov |
| Docking Score (ICM) | -8.011839 | nih.gov |
| Predicted Interaction Type | Non-covalent (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the binding pocket. | Inferred from standard docking analysis. |
The specific interactions would likely involve the functional groups of this compound. For instance, the amino group could act as a hydrogen bond donor, while the ester and cyano groups could act as hydrogen bond acceptors, interacting with polar residues within the binding site. The aromatic ring can participate in hydrophobic or pi-stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan.
Machine Learning Approaches in Predicting Reactivity and Molecular Interactions of this compound
Machine learning (ML) has emerged as a powerful tool in chemistry and drug discovery for predicting molecular properties, reactivity, and biological activity. ajol.infonih.gov These approaches can learn complex relationships between a molecule's structure and its behavior from large datasets.
For this compound, ML models can be trained to predict its potential as a ligand for specific receptors. In the context of olfactory receptors, ML has been used to classify compounds as agonists or non-agonists. nih.gov
A crucial step in building a predictive ML model is feature selection, which involves choosing the most relevant molecular descriptors to represent the chemical structures. The goal is to select a subset of descriptors that are highly informative for the property being predicted, while removing redundant or irrelevant ones. This improves model performance and interpretability. Common feature selection techniques include filter methods (e.g., correlation analysis), wrapper methods (e.g., recursive feature elimination), and embedded methods (e.g., LASSO regression).
The Random Forest (RF) algorithm is a popular and robust machine learning method that has been successfully applied in computational chemistry. frontiersin.orgfrontiersin.orgacs.org It is an ensemble method that constructs a multitude of decision trees during training and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees.
In the study of olfactory receptor agonists, a Random Forest classifier was trained on a dataset of known agonists and non-agonists for OR1A1 and OR2W1. nih.gov This trained model was then used to screen a large database of compounds to identify potential new agonists. This compound was one of the compounds predicted with a high probability of being an agonist by the RF model. nih.gov
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. ucsb.eduhufocw.orgprotoqsar.com They can be categorized into several types, including:
0D descriptors: Atom counts, molecular weight.
1D descriptors: Counts of functional groups.
2D descriptors: Topological indices that describe molecular connectivity.
3D descriptors: Geometrical properties such as molecular shape and surface area.
Physicochemical descriptors: LogP (lipophilicity), polar surface area (PSA).
Quantum chemical descriptors: HOMO/LUMO energies, dipole moment. ucsb.edu
In the machine learning models used to predict agonists for olfactory receptors, a diverse set of molecular descriptors is typically used to capture the chemical space of the ligands. nih.gov The selection of these descriptors is critical for the model's predictive power.
Table 3: Representative Molecular Descriptors Relevant for Predicting the Bioactivity of this compound
| Descriptor Type | Example Descriptor | Relevance |
| Constitutional (0D/1D) | Molecular Weight | Influences size and diffusion properties. |
| Number of H-bond donors/acceptors | Key for specific interactions with receptors. | |
| Topological (2D) | Molecular Connectivity Indices | Encodes information about branching and structure. |
| Geometrical (3D) | Molecular Surface Area | Relates to the overall size and shape for fitting into a binding pocket. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Describes the lipophilicity, affecting membrane permeability. |
| Topological Polar Surface Area (TPSA) | Predicts transport properties and general binding affinity. | |
| Quantum Chemical | HOMO/LUMO Energies | Relate to the molecule's chemical reactivity and ability to participate in charge-transfer interactions. ucsb.edu |
By combining these computational approaches, a comprehensive profile of this compound can be developed, providing valuable insights into its chemical nature and potential biological activities.
In Silico Methods for Exploring Chemical Space and Analog Discovery
The concept of "chemical space" encompasses all possible molecules, estimated to contain at least 1060 organic molecules under 500 Daltons that could be of interest for drug discovery. rsc.org Navigating this vast space to identify promising new drug candidates requires sophisticated computational techniques. researchgate.netyoutube.com In silico methods provide a rapid and cost-effective means to explore the chemical neighborhood of a lead compound like this compound and to design novel analogs with potentially enhanced activity or improved properties.
Virtual screening is a primary tool for exploring chemical space. This can be performed on databases of existing compounds or on virtual libraries of molecules that have yet to be synthesized. nih.gov For a starting scaffold such as this compound, virtual libraries can be generated by combinatorial enumeration of various substituents at different positions on the molecule. These virtual compounds can then be screened against a biological target of interest using techniques like molecular docking.
A key aspect of analog discovery is the systematic modification of a lead structure to understand structure-activity relationships (SAR). For derivatives of p-aminobenzoic acid, a parent structure to this compound, computational approaches like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) in conjunction with molecular docking have been employed to inspect SAR for acetylcholinesterase inhibition. nih.gov This approach allows for the identification of key structural features that contribute to the biological activity.
For instance, in the design of novel phenylcarbamoylbenzoic acid analogs, a molecular modeling study was performed to evaluate the recognition of the designed compounds at the binding pocket of the 3MNG protein. nih.gov The docking data from such studies can reveal which analogs exhibit the most favorable binding interactions, guiding the synthesis of the most promising candidates. nih.gov Similarly, in silico studies on an anthranilic acid derivative identified a promising multitarget drug candidate by evaluating its binding affinity against several targets related to metabolic syndrome, including PPAR-α, PPAR-γ, and HMG-CoA reductase. nih.gov
The exploration of chemical space for this compound could involve the generation of a virtual library of analogs with diverse chemical functionalities. These analogs can then be subjected to computational screening to predict their potential biological activities and pharmacokinetic properties.
Table 1: In Silico Approaches for Analog Discovery
| Method | Description | Application to this compound Analogs |
| Virtual Screening | High-throughput computational screening of large compound libraries against a biological target. | Screening of virtual libraries of this compound derivatives to identify potential hits for a specific therapeutic target. |
| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | To predict the binding modes and affinities of designed analogs within the active site of a target protein. |
| 3D-QSAR | Correlates the 3D properties of a set of molecules with their biological activity. | To build a predictive model for the biological activity of this compound analogs and guide the design of more potent compounds. |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | To create a pharmacophore model based on the structure of this compound and use it to search for novel, structurally diverse compounds with similar activity. |
Homology Modeling for Related Biological Targets
For many diseases, the three-dimensional structure of the protein target is not experimentally known. Homology modeling is a computational technique used to generate a 3D model of a "target" protein from its amino acid sequence and an experimentally determined 3D structure of a related homologous protein (the "template"). nih.govnih.gov This method is particularly valuable when there is no available crystal structure for a protein of interest that may interact with this compound or its analogs.
The process of homology modeling involves several key steps: template selection, sequence alignment, model building, and model evaluation. nih.gov The quality of the resulting model is highly dependent on the sequence identity between the target and template proteins.
Once a reliable 3D model of a biological target is generated, it can be used for various computational studies, including molecular docking and virtual screening, to identify potential drug candidates. nih.govresearchgate.net For example, homology modeling has been successfully used to generate the 3D structure of the antigen MLAA-42 protein, which is a promising target for leukemia treatment. nih.govresearchgate.net This model was then used in virtual screening studies to identify potential lead compounds. nih.govresearchgate.net
In the context of this compound, if a potential biological target is identified for which no experimental structure exists, homology modeling could be employed to build a 3D model of that target. This model would then serve as the basis for in silico screening of this compound and its analogs to predict their binding interactions and guide further drug development efforts. For instance, if a novel enzyme is hypothesized to be a target, its structure could be modeled based on known homologous enzymes, and this model could then be used to design specific inhibitors based on the this compound scaffold.
Table 2: Steps in Homology Modeling for a Potential Target of this compound
| Step | Description | Key Considerations |
| 1. Template Recognition and Selection | Identifying one or more known protein structures (templates) with sequence similarity to the target protein. | The sequence identity between the target and template should ideally be >30% for a reliable model. |
| 2. Sequence Alignment | Aligning the amino acid sequence of the target protein with the sequence of the selected template(s). | The accuracy of the alignment is crucial for the quality of the final model. |
| 3. Model Building | Generating the 3D coordinates of the target protein based on the alignment with the template structure. | This involves copying the coordinates of the aligned residues and building the coordinates for insertions and deletions. |
| 4. Model Refinement and Evaluation | Optimizing the geometry of the model and assessing its quality using various computational tools. | Evaluation checks for correct stereochemistry, bond lengths, and angles, and assesses the overall fold of the protein. |
Academic Applications of Ethyl 2 Amino 5 Cyanobenzoate in Organic Synthesis
Role as a Building Block in Heterocyclic Chemistry
The strategic placement of reactive functional groups in Ethyl 2-amino-5-cyanobenzoate makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds. The presence of the ortho-amino ester functionality allows for its participation in cyclocondensation reactions to form fused heterocyclic systems.
One of the most prominent applications of this compound is in the synthesis of quinazoline (B50416) derivatives. The reaction of this compound with a suitable one-carbon synthon, such as formamide, can lead to the formation of 7-cyano-4-oxo-3,4-dihydroquinazolines. This transformation typically proceeds through an initial acylation of the amino group followed by an intramolecular cyclization. The resulting quinazolinone core is a prevalent scaffold in medicinal chemistry.
Furthermore, the amino group of this compound can react with various electrophiles, while the cyano and ester groups can undergo further transformations, enabling the synthesis of a diverse range of heterocyclic structures. For instance, cyclocondensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of other fused nitrogen-containing heterocycles. The reactivity of the cyano group also allows for its conversion into other functional groups, such as amides or carboxylic acids, expanding the synthetic possibilities.
Precursor for Pharmacologically Relevant Scaffolds
The heterocyclic scaffolds derived from this compound are of significant interest in medicinal chemistry due to their association with a wide range of biological activities. Quinazolines and their derivatives, readily accessible from this precursor, are known to exhibit diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
The 7-cyano-substituted quinazoline scaffold, directly synthesized from this compound, serves as a key intermediate for the development of potent therapeutic agents. The cyano group can be further functionalized to introduce various substituents, allowing for the fine-tuning of the molecule's biological activity and pharmacokinetic properties. This strategic modification is a common approach in drug discovery to optimize lead compounds.
Below is a table summarizing some of the pharmacologically relevant scaffolds that can be synthesized using this compound as a key starting material.
| Scaffold | Potential Pharmacological Activity |
| 7-Cyanoquinazolines | Anticancer, Kinase inhibitors |
| Fused Pyrimidines | Antiviral, Antibacterial |
| Benzodiazepine analogues | Anxiolytic, Anticonvulsant |
This table is illustrative and the specific activity depends on the full molecular structure.
Synthetic Utility in Complex Molecule Construction
Beyond the synthesis of fundamental heterocyclic systems, this compound has demonstrated its utility in the construction of more complex molecular architectures, including those found in natural products and their analogues. Its role as a multifunctional building block allows for its incorporation into multi-step synthetic sequences to afford intricate target molecules.
The strategic functionalization of the heterocyclic scaffolds derived from this compound provides a pathway to complex polycyclic systems. For example, the quinazoline core can be further elaborated through cross-coupling reactions or other carbon-carbon bond-forming strategies to build more complex structures.
Future Research Trajectories and Emerging Paradigms for Ethyl 2 Amino 5 Cyanobenzoate
Exploration of Novel Reaction Pathways
The synthesis of the 2-amino-5-cyanobenzoic acid framework, the core of Ethyl 2-amino-5-cyanobenzoate, has traditionally relied on established methods. However, current research is focused on developing more efficient and versatile synthetic routes. A significant area of exploration involves advanced catalytic systems for the cyanation step, which is crucial for introducing the nitrile group.
One promising avenue is the refinement of palladium-catalyzed cyanation. google.comgoogle.com Research has demonstrated the use of palladium complexes with tertiary phosphine (B1218219) ligands to catalyze the reaction between a halogenated precursor (like ethyl 2-amino-5-bromobenzoate) and a cyanide source. google.comgoogle.com While zinc cyanide has been commonly used, investigations are ongoing into the use of less costly and simpler alkali metal cyanides, such as potassium or sodium cyanide. google.comgoogle.com The challenge with alkali metal cyanides lies in their tendency to deactivate metal catalysts, making the development of robust and tolerant catalyst systems a key research objective. google.comgoogle.com
Further research is also directed at what are known as "one-pot" syntheses, where multiple reaction steps are carried out in the same vessel. This approach can significantly improve yield and reduce waste by eliminating the need for isolating and purifying intermediate compounds. The development of such a process for this compound, starting from a simple halogenated aniline, represents a significant goal in synthetic chemistry.
Table 1: Comparison of Cyanation Methodologies for 2-amino-5-cyanobenzoate Derivatives
| Catalyst System | Cyanation Agent | Typical Solvents | Key Research Goals |
|---|---|---|---|
| Palladium complex with tertiary phosphine ligands | Zinc Cyanide (Zn(CN)₂) | N,N-Dimethylformamide (DMF) | Improving catalyst turnover, exploring alternative cyanide sources. |
| Palladium complex with tertiary phosphine ligands | Alkali Metal Cyanides (KCN, NaCN) | Ethers, Nitriles | Developing catalysts resistant to deactivation. google.comgoogle.com |
| Copper(I) Salt | Copper(I) Cyanide (CuCN) | N,N-Dimethylacetamide, N-Methylpyrrolidone | Reducing reaction temperature, finding greener solvents. google.com |
Development of Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly influencing the synthesis of specialty chemicals. For this compound, this involves a critical reassessment of solvents, reagents, and energy consumption. A major focus is on replacing high-boiling, water-soluble solvents like DMF, which are difficult to recycle. google.com The development of synthetic methods that utilize more easily recycled solvents, such as ethers or nitriles, is a key objective. google.com
Furthermore, the broader lifecycle of the molecule is under consideration. While the direct biosynthesis of this compound is not yet established, research into the sustainable production of its precursors, such as aminobenzoic acids, is highly relevant. mdpi.com The chemical synthesis of aminobenzoic acid often starts from petroleum derivatives and involves energy-intensive steps. mdpi.com A future paradigm envisions using microbial fermentation to produce the core aminobenzoic acid structure from renewable resources like glucose. mdpi.com This bio-catalytic approach could drastically reduce the environmental footprint associated with the molecule's production. mdpi.com
Another aspect of sustainable synthesis is atom economy—maximizing the incorporation of atoms from the reactants into the final product. The development of catalytic cycles with high efficiency and selectivity ensures that fewer byproducts are generated, leading to less waste and a more sustainable process.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers powerful tools to predict the behavior of molecules, guiding experimental work and accelerating discovery. For this compound, techniques like Density Functional Theory (DFT) can be employed to model its electronic structure, molecular geometry, and reactivity.
A key application of computational modeling is the study of intermolecular interactions, which govern how the molecule behaves in solid and solution phases. Hirshfeld surface analysis, for instance, can be used to visualize and quantify non-covalent interactions like hydrogen bonds and π–π stacking. researchgate.net For a related molecule, (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, these methods have been used to understand how CH⋯N, CH⋯O, and CH⋯F hydrogen bonds contribute to its three-dimensional supramolecular network. researchgate.net Applying these same computational tools to this compound would provide deep insights into its crystal packing and self-assembly behavior, which is crucial for its application in materials science.
Predictive modeling can also be used to:
Simulate reaction mechanisms: To understand the step-by-step process of its synthesis and identify potential energy barriers or side reactions.
Predict spectroscopic properties: To aid in the characterization of the molecule and its derivatives.
Screen for potential biological activity: By modeling its interaction with biological targets, although this falls outside the direct scope of its chemical synthesis and properties.
Integration with Materials Science and Supramolecular Chemistry
The unique combination of functional groups in this compound—an aromatic amine, a nitrile, and an ester—makes it an attractive building block for advanced materials and supramolecular assemblies.
In materials science , derivatives of this compound are being explored for their ability to enhance the properties of polymers. chemimpex.com The incorporation of similar small molecules can improve thermal stability and mechanical strength, which is valuable for manufacturing durable products. chemimpex.com The aromatic ring and polar functional groups can engage in strong intermolecular interactions with polymer chains, leading to more robust materials.
In supramolecular chemistry , the focus is on using non-covalent interactions to construct ordered, large-scale architectures from molecular components. nih.gov The amine group of this compound can act as a hydrogen bond donor, while the cyano and ester groups can act as hydrogen bond acceptors. These interactions can be programmed to direct the self-assembly of the molecules into specific patterns, such as chains, sheets, or more complex networks. researchgate.netnih.gov The reliability of these hydrogen-bonding synthons is a powerful tool for crystal engineering, allowing for the rational design of solid-state structures with predictable connectivity. nih.gov This opens up possibilities for creating novel materials with tailored optical or electronic properties.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Ethyl 2-amino-5-cyanobenzoate, and how can researchers optimize reaction yields?
- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or esterification reactions. Key steps include:
- Substituent Introduction : The cyano group at the 5-position can be introduced using Knoevenagel condensation or via nitrile-forming reactions (e.g., using CuCN).
- Esterification : Ethylation of the carboxylic acid precursor (e.g., 2-amino-5-cyanobenzoic acid) using ethanol under acid catalysis.
- Optimization : Yield improvements require controlling reaction temperature (60–80°C), solvent selection (DMF or THF), and purification via column chromatography or recrystallization .
Q. Which analytical techniques are most reliable for characterizing this compound’s molecular structure?
- Methodological Answer :
- XRD : Single-crystal X-ray diffraction provides definitive confirmation of molecular geometry, including bond angles and crystallographic packing .
- Spectroscopy :
- NMR : H and C NMR to identify proton environments (e.g., ethyl ester protons at δ 1.3–4.3 ppm) and carbon types.
- IR : Confirm functional groups (C≡N stretch ~2200 cm, ester C=O ~1700 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can computational docking studies be designed to evaluate this compound’s binding affinity, and what validation steps are critical?
- Methodological Answer :
- Docking Workflow :
Target Selection : Identify relevant biological targets (e.g., enzymes or receptors) based on structural homology (e.g., olfactory receptors in docking studies ).
Ligand Preparation : Optimize the compound’s 3D structure using software like AutoDock Vina, accounting for tautomers and protonation states.
Scoring : Use ICM docking scores (e.g., -8.01 for this compound ) to rank binding poses.
- Validation :
- Compare results with experimental binding assays (e.g., SPR or ITC).
- Perform molecular dynamics simulations to assess binding stability (RMSD <2 Å over 50 ns) .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) when modifying substituents on this compound?
- Methodological Answer :
- Substituent Variation : Systematically replace the cyano group (e.g., with halogens, methyl, or methoxy) and assess changes in bioactivity.
- Data Collection :
- Synthesize analogs (e.g., Ethyl 2-amino-5-fluorobenzoate ) and test in vitro (e.g., IC assays).
- Use QSAR models to correlate electronic (Hammett σ) or steric parameters with activity.
- Statistical Analysis : Apply multivariate regression or machine learning to identify critical substituent effects .
Q. How should researchers address contradictions in experimental data, such as inconsistent bioactivity results across studies?
- Methodological Answer :
- Root-Cause Analysis :
Purity Verification : Reassess compound purity via HPLC and elemental analysis.
Assay Conditions : Compare buffer pH, temperature, and solvent effects (e.g., DMSO concentration in cell-based assays).
Control Experiments : Include positive/negative controls (e.g., known agonists/antagonists) to validate assay reliability .
Data Handling and Reproducibility
Q. What reporting standards are essential for ensuring reproducibility in studies involving this compound?
- Methodological Answer :
- Chemical Documentation : Provide CAS RN, synthesis protocols (solvents, catalysts, reaction times), and purification methods (e.g., SPE or TLC conditions ).
- Analytical Data : Include raw spectral data (NMR, IR) and crystallographic CIF files.
- Biological Assays : Detail cell lines, incubation times, and statistical methods (e.g., ANOVA with post-hoc tests) .
Q. Which statistical methods are recommended for analyzing dose-response data in cytotoxicity studies of this compound?
- Methodological Answer :
- Curve Fitting : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC values.
- Error Analysis : Report 95% confidence intervals and perform outlier detection (Grubbs’ test).
- Software Tools : Prism, R (drc package), or GraphPad for reproducible analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
